Cas no 933694-49-6 (2-(quinoxalin-2-yl)acetic acid)

2-(Quinoxalin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a quinoxaline core linked to an acetic acid moiety. This compound is valued for its versatile reactivity, serving as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its quinoxaline scaffold contributes to electron-deficient properties, making it useful in coordination chemistry and as a ligand precursor. The acetic acid group allows for further functionalization, enabling coupling reactions or derivatization into esters and amides. High purity grades ensure consistent performance in research and industrial applications. Its stability and well-defined structure make it a reliable building block for complex molecular architectures.
2-(quinoxalin-2-yl)acetic acid structure
933694-49-6 structure
Product Name:2-(quinoxalin-2-yl)acetic acid
CAS No:933694-49-6
MF:C10H8N2O2
MW:188.182722091675
CID:5799184
PubChem ID:33701096
Update Time:2025-10-31

2-(quinoxalin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalineacetic acid
    • 2-(Quinoxalin-2-yl)acetic acid
    • 2-(quinoxalin-2-yl)acetic acid
    • Inchi: 1S/C10H8N2O2/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2,(H,13,14)
    • InChI Key: PNKNUVIFAWXTPU-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=CC=1CC(O)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.369±0.06 g/cm3(Predicted)
  • Boiling Point: 365.4±27.0 °C(Predicted)
  • pka: 3.33±0.30(Predicted)

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Additional information on 2-(quinoxalin-2-yl)acetic acid

Recent Advances in the Study of 2-(Quinoxalin-2-yl)acetic Acid (CAS: 933694-49-6): A Promising Scaffold in Medicinal Chemistry

2-(Quinoxalin-2-yl)acetic acid (CAS: 933694-49-6) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

The quinoxaline core of 2-(quinoxalin-2-yl)acetic acid is known for its ability to interact with multiple biological targets, making it a valuable structure in drug design. Recent synthetic methodologies have improved the efficiency of producing this compound, enabling researchers to explore its derivatives more extensively. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis of 2-(quinoxalin-2-yl)acetic acid derivatives with high yields and purity, facilitating further pharmacological evaluations.

In terms of biological activity, 2-(quinoxalin-2-yl)acetic acid has shown promising results as an inhibitor of key enzymes involved in disease pathways. A study by Zhang et al. (2023) revealed its potent inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. The compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.

Beyond oncology, 2-(quinoxalin-2-yl)acetic acid has also been investigated for its antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action, offering a new avenue for addressing antibiotic resistance.

Furthermore, the compound's neuroprotective effects have garnered attention in the context of neurodegenerative diseases. Preliminary studies indicate that 2-(quinoxalin-2-yl)acetic acid derivatives can modulate oxidative stress and inflammation in neuronal cells, as reported in a 2023 European Journal of Medicinal Chemistry article. These properties position the compound as a potential candidate for treating conditions like Alzheimer's and Parkinson's diseases.

In conclusion, 2-(quinoxalin-2-yl)acetic acid (CAS: 933694-49-6) represents a multifaceted scaffold with broad therapeutic potential. Recent advancements in its synthesis and biological evaluation underscore its relevance in modern drug discovery. Future research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail to unlock its full clinical potential.

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